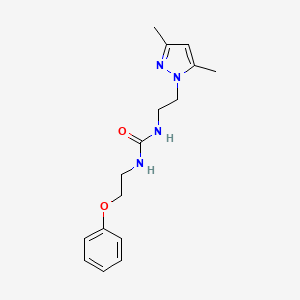![molecular formula C11H14F3NO4 B2941692 2,2,2-trifluoroethyl N-[3-(furan-2-ylmethoxy)propyl]carbamate CAS No. 1354951-48-6](/img/structure/B2941692.png)
2,2,2-trifluoroethyl N-[3-(furan-2-ylmethoxy)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl N-[3-(furan-2-ylmethoxy)propyl]carbamate is a chemical compound characterized by its trifluoroethyl group and a carbamate functional group attached to a propyl chain with a furan-2-ylmethoxy substituent. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-[3-(furan-2-ylmethoxy)propyl]carbamate typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable carbamate precursor. The reaction conditions may include the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and reaction time, to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted carbamates or amides.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl N-[3-(furan-2-ylmethoxy)propyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,2,2-trifluoroethyl N-[3-(furan-2-ylmethoxy)propyl]carbamate exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamate group can act as a leaving group in biochemical reactions, facilitating the formation of new bonds.
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoroethylamine: Similar in structure but lacks the carbamate and furan-2-ylmethoxy groups.
Furan-2-ylmethanol: Similar in the furan-2-ylmethoxy part but lacks the trifluoroethyl and carbamate groups.
Uniqueness: 2,2,2-Trifluoroethyl N-[3-(furan-2-ylmethoxy)propyl]carbamate is unique due to the combination of the trifluoroethyl group and the carbamate functional group, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-[3-(furan-2-ylmethoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO4/c12-11(13,14)8-19-10(16)15-4-2-5-17-7-9-3-1-6-18-9/h1,3,6H,2,4-5,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEFAAQBHPZHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COCCCNC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2941610.png)

![1-(azepan-1-yl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2941613.png)
![tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate](/img/structure/B2941615.png)
![N-benzyl-6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine](/img/structure/B2941616.png)
![(3Ar,6aR)-5-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2941617.png)
![N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2941620.png)

![4-Chloro-5-[4-(4-methylphenyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2941623.png)




